5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol is an organic compound with the molecular formula C12H9F3O2 This compound is characterized by the presence of a furan ring substituted with a methyl group and a trifluorophenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol typically involves the reaction of 5-methyl-2-furaldehyde with 3,4,5-trifluorobenzyl alcohol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The furan ring and trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its trifluorophenyl group enhances its binding affinity to target proteins, leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-furylmethanol
- 3,4,5-Trifluorophenylmethanol
- 2-Furyl-(3,4,5-trifluorophenyl)methanol
Uniqueness
5-Methyl-2-furyl-(3,4,5-trifluorophenyl)methanol is unique due to the presence of both a furan ring and a trifluorophenyl group, which impart distinct chemical and biological properties. The trifluorophenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
(5-methylfuran-2-yl)-(3,4,5-trifluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c1-6-2-3-10(17-6)12(16)7-4-8(13)11(15)9(14)5-7/h2-5,12,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPDAOVZVFAAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=C(C(=C2)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.